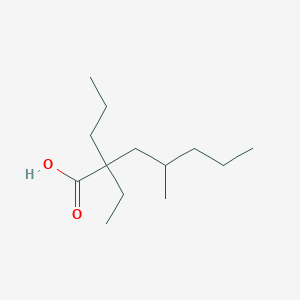![molecular formula C13H16N2 B14536097 4-[Cyclohexyl(isocyano)methyl]pyridine CAS No. 62398-31-6](/img/structure/B14536097.png)
4-[Cyclohexyl(isocyano)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Cyclohexyl(isocyano)methyl]pyridine is an organic compound with the molecular formula C13H16N2 It features a pyridine ring substituted with a cyclohexyl group and an isocyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the isocyano group .
Industrial Production Methods
Industrial production of 4-[Cyclohexyl(isocyano)methyl]pyridine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[Cyclohexyl(isocyano)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with oxygen-containing functional groups, while reduction can produce amine-substituted pyridines .
Scientific Research Applications
4-[Cyclohexyl(isocyano)methyl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Cyclohexyl(isocyano)methyl]pyridine involves its interaction with various molecular targets. The isocyano group can act as both a nucleophile and an electrophile, enabling the compound to participate in diverse chemical reactions. The pyridine ring can coordinate with metal ions, facilitating catalytic processes and enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(Isocyanomethyl)pyridine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less reactive in certain contexts.
4-(Cyclohexylmethyl)pyridine: Lacks the isocyano group, reducing its versatility in multicomponent reactions.
Uniqueness
4-[Cyclohexyl(isocyano)methyl]pyridine is unique due to the presence of both the cyclohexyl and isocyano groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
62398-31-6 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-[cyclohexyl(isocyano)methyl]pyridine |
InChI |
InChI=1S/C13H16N2/c1-14-13(11-5-3-2-4-6-11)12-7-9-15-10-8-12/h7-11,13H,2-6H2 |
InChI Key |
BHFSTDGGVOURHX-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C(C1CCCCC1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


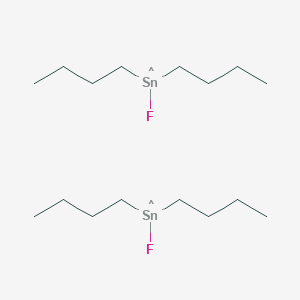
![9H-Pyrimido[4,5-c]azepin-9-one, 5,6,7,8-tetrahydro-2-methyl-](/img/structure/B14536047.png)
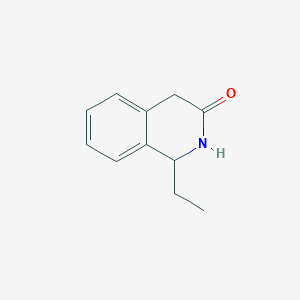
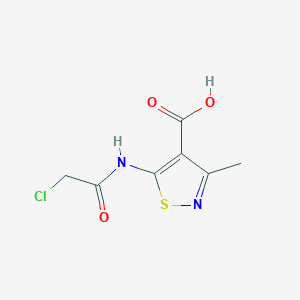
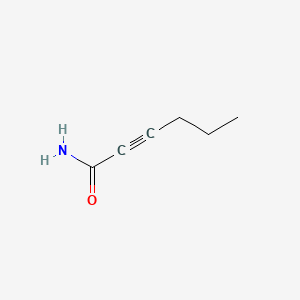
![(1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone](/img/structure/B14536091.png)
![Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate](/img/structure/B14536093.png)
![3-[(Phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14536096.png)
![9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane](/img/structure/B14536100.png)
![2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14536105.png)
![Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl-](/img/structure/B14536113.png)
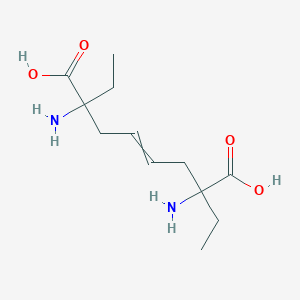
![Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate](/img/structure/B14536123.png)
